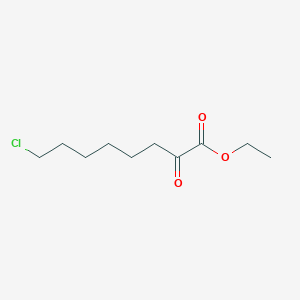

Ethyl 8-chloro-2-oxooctanoate

Description

Structural Features and Classification of α-Keto Esters

Ethyl 8-chloro-2-oxooctanoate belongs to the class of compounds known as α-keto esters. A defining characteristic of α-keto esters is the presence of a ketone functional group positioned adjacent (at the alpha-carbon) to the carbonyl carbon of an ester group. ebi.ac.uk This arrangement of two vicinal carbonyl groups imparts unique reactivity to the molecule.

The proximity of the ester group significantly enhances the electrophilicity of the ketonic carbonyl carbon, making it a prime target for nucleophilic attack. nih.gov This heightened reactivity is a key feature exploited in numerous organic syntheses. α-Keto esters are not merely synthetic curiosities; they are recognized as important precursors for the synthesis of biologically significant molecules such as α-hydroxy acids and α-amino acids. acs.org

The general classification of keto esters is based on the relative position of the keto group to the ester functionality. mcat-review.orgwikipedia.orgtuscany-diet.net

α-Keto esters (or 2-oxoesters) have the ketone group on the carbon adjacent to the ester's carbonyl group.

β-Keto esters (or 3-oxoesters) possess a ketone group on the second carbon from the ester's carbonyl.

γ-Keto esters (or 4-oxoesters) feature a ketone group on the third carbon from the ester's carbonyl.

α-Keto esters are involved in a variety of chemical reactions, including reductions, transaminations, and cycloadditions, highlighting their versatility as synthetic intermediates. nih.gov

Importance of Halogenated Fatty Acid Derivatives in Organic Chemistry

The presence of a chlorine atom in the structure of this compound places it within the broad category of halogenated fatty acid derivatives. Halogenated hydrocarbons are compounds where one or more hydrogen atoms have been replaced by a halogen. libretexts.orgpcc.eu These compounds are found in nature, produced by a wide range of organisms from microorganisms to marine invertebrates and plants, and have also been synthesized for various applications. researchgate.netnih.govgerli.com

The introduction of a halogen atom into a fatty acid chain can significantly alter its chemical and physical properties. This modification can influence the molecule's reactivity and its potential biological activity. researchgate.net In organic synthesis, halogenated fatty acid derivatives serve as valuable building blocks. The halogen atom acts as a good leaving group in nucleophilic substitution reactions, and its presence allows for the formation of carbon-carbon bonds through various coupling reactions.

The utility of these derivatives extends to several fields:

Organic Synthesis : They are used as intermediates for creating complex organic molecules. lookchem.com

Pharmaceuticals : They can be key components in the synthesis of novel drug candidates. lookchem.com

Materials Science : They serve as starting materials for polymers and other materials with specialized properties. lookchem.com

Overview of Research Trajectories for Alkyl Chlorooxoalkanoates

Research into alkyl chlorooxoalkanoates, the family to which this compound belongs, is largely driven by their utility as synthetic intermediates. The specific placement of the chloro and oxo groups along the alkyl chain dictates their subsequent chemical transformations and applications.

For instance, related compounds such as Ethyl 8-chloro-6-oxooctanoate and Ethyl 6-chloro-6-oxohexanoate are known intermediates in the synthesis of α-lipoic acid, a crucial antioxidant. pharmaffiliates.comgoogle.com The synthesis of these molecules often involves reactions like Friedel-Crafts acylation, where an acyl chloride reacts with an alkene. google.com

Similarly, Methyl 8-chloro-8-oxooctanoate is utilized as a reagent in the synthesis of histone deacetylase (HDAC) inhibitors, which are being investigated for their potential in cancer therapy. chemicalbook.com This highlights a recurring theme in the research of alkyl chlorooxoalkanoates: their role as precursors to biologically active molecules and other high-value chemical entities. The research trajectory for these compounds is therefore closely tied to the development of new synthetic methodologies and the quest for novel therapeutic agents and materials.

Properties

IUPAC Name |

ethyl 8-chloro-2-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8-11/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRSLBNWMVQWPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641281 | |

| Record name | Ethyl 8-chloro-2-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717919-91-0 | |

| Record name | Ethyl 8-chloro-2-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of Ethyl 8 Chloro 2 Oxooctanoate

Reactions at the α-Keto Carbonyl Group

The α-keto carbonyl group, positioned at C-2, is a highly electrophilic center susceptible to a variety of transformations. Its reactivity is influenced by the adjacent ester group, which modulates the electronic properties of the carbonyl carbon.

Nucleophilic Addition Reactions

The ketone at the C-2 position readily undergoes nucleophilic addition. These reactions typically involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Common nucleophilic addition reactions applicable to α-keto esters include:

Hydration: In the presence of water, an equilibrium can be established to form a gem-diol hydrate. This equilibrium usually favors the ketone form unless influenced by steric or electronic factors.

Cyanohydrin Formation: Reaction with hydrogen cyanide (or a cyanide salt with an acid) yields a cyanohydrin, a valuable synthetic intermediate.

Grignard and Organolithium Reagents: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithiums (R-Li) attacks the keto-carbonyl preferentially over the ester, leading to the formation of tertiary alcohols after acidic workup.

Bisulfite Addition: A characteristic reaction of ketones is the formation of a crystalline bisulfite adduct upon reaction with sodium bisulfite. This reaction is often used for the purification of ketones. For instance, the analogous compound, ethyl 7-chloro-2-oxoheptanoate, can be purified via the formation and subsequent decomposition of its bisulfite adduct. buchler-gmbh.com A crude oil of the keto ester is reacted with a sodium bisulfite solution, which results in the precipitation of the solid adduct, separating it from impurities. buchler-gmbh.com This adduct can then be decomposed to regenerate the purified keto. buchler-gmbh.com

Reduction Processes

The selective reduction of the α-keto carbonyl group to an α-hydroxy ester is a significant transformation, providing access to valuable chiral building blocks for various applications. wikipedia.orgcdnsciencepub.com Several methods have been developed for this chemoselective reduction, avoiding the reduction of the ester functionality.

These reduction processes can be categorized as follows:

Hydride-Free Radical Reduction: A method utilizing rongalite (sodium hydroxymethanesulfinate) in the presence of a base like K₂CO₃ provides a transition metal- and hydride-free pathway to reduce α-keto esters to α-hydroxy esters in high yields (85–98%). researchgate.net This process is believed to proceed through a radical mechanism and is compatible with other reducible groups, including halides. researchgate.net

Biocatalytic Asymmetric Reduction: Enzymatic reductions are highly valued for their stereoselectivity. Keto ester reductases from baker's yeast (YKER-I) can asymmetrically reduce α-keto esters to either (R)- or (S)-α-hydroxy esters. buchler-gmbh.com The stereochemical outcome often depends on the structure of the substrate. buchler-gmbh.com Similarly, dehydrogenases from microorganisms like Aromatoleum aromaticum or strains like Agromyces soli NBRC109063 can perform stereoselective reductions of α-keto esters. wikipedia.orgcdnsciencepub.com

Chiral Chemical Reagents: Asymmetric reduction can also be achieved using chiral chemical reagents. For example, potassium 9-O-(1,2:5,6-di-O-isopropylidene-α-D-glucofuranose)-9-boratabicyclo[3.3.1]nonane has been shown to reduce α-keto esters to α-hydroxy esters with nearly perfect optical purity (approaching 100% ee). uts.edu.au

Table 1: Selected Methods for the Reduction of α-Keto Esters

| Reagent/Catalyst | Type of Process | Selectivity | Typical Yield | Reference |

|---|---|---|---|---|

| Rongalite / K₂CO₃ | Hydride-Free Radical | Chemoselective | 85-98% | researchgate.net |

| Baker's Yeast (YKER-I) | Biocatalytic | Stereoselective | Variable | buchler-gmbh.com |

| Potassium 9-O-(DIG)-9-boratabicyclo[3.3.1]nonane | Chiral Chemical Reagent | Asymmetric (>99% ee) | High | uts.edu.au |

| Agromyces soli NBRC109063 | Biocatalytic | Stereoselective | High | wikipedia.org |

Reactions Involving the Terminal Alkyl Chloride Moiety

The primary alkyl chloride at the C-8 position is an electrophilic site that primarily undergoes nucleophilic substitution and, to a lesser extent, elimination reactions.

Nucleophilic Substitution Reactions

The carbon atom bonded to the chlorine is susceptible to attack by a wide range of nucleophiles in a bimolecular nucleophilic substitution (SN2) mechanism. This reaction involves a backside attack by the nucleophile, leading to the displacement of the chloride ion and an inversion of stereochemistry if the carbon were chiral.

Examples of nucleophiles and their corresponding products include:

Iodide: Reaction with sodium iodide in acetone (B3395972) (Finkelstein reaction) can replace the chloride with iodide, creating the more reactive ethyl 8-iodo-2-oxooctanoate.

Azide (B81097): Sodium azide (NaN₃) can be used to introduce an azido (B1232118) group, which can subsequently be reduced to a primary amine.

Cyanide: Nucleophilic attack by sodium or potassium cyanide introduces a nitrile group, extending the carbon chain by one carbon.

Alkynides: Acetylide ions, generated by deprotonating terminal alkynes with a strong base like sodium amide (NaNH₂), are potent carbon nucleophiles. organic-chemistry.orgwikipedia.org They can displace the chloride to form a new carbon-carbon bond, a process known as alkylation. lscollege.ac.ingoogle.comacs.org

Elimination Reactions

Although SN2 reactions are generally favored for primary alkyl halides, elimination reactions can occur, particularly in the presence of a strong, sterically hindered base. The most common mechanism is the bimolecular elimination (E2) reaction. nih.gov This is a concerted process where the base abstracts a proton from the carbon adjacent to the alkyl halide (C-7), while the C-Cl bond breaks simultaneously to form a double bond between C-7 and C-8. nih.gov The use of bulky bases like potassium tert-butoxide increases the proportion of the elimination product over the substitution product. The major product of such a reaction would be ethyl 2-oxooct-7-enoate, following Zaitsev's rule where applicable, though for a terminal halide, only the terminal alkene is possible.

Intramolecular Cyclization and Rearrangement Pathways

The bifunctional nature of ethyl 8-chloro-2-oxooctanoate allows for intramolecular reactions, where one functional group reacts with the other within the same molecule. A prominent possibility is an intramolecular alkylation to form a cyclic compound.

This transformation can be initiated by treating the molecule with a suitable base. The most acidic protons are located on the C-3 carbon, situated between the two carbonyl groups of the α-keto ester moiety. A base can abstract one of these protons to generate a stabilized enolate nucleophile. This enolate can then attack the electrophilic C-8 carbon, displacing the chloride ion in an intramolecular SN2 reaction.

This cyclization process would result in the formation of a new carbon-carbon bond between C-3 and C-8, yielding a seven-membered ring. The product of this reaction would be ethyl 2-oxocycloheptane-1-carboxylate . The formation of five- and six-membered rings is generally kinetically and thermodynamically favored; however, the formation of seven-membered rings via intramolecular enolate alkylation is also a well-established synthetic method. Analogous intramolecular cyclizations of ω-halo-β-keto esters to form macrocyclic β-keto lactones have been reported, demonstrating the feasibility of such ring-closing strategies. researchgate.netbuchler-gmbh.com

Stability and Degradation Pathways

The stability of this compound is influenced by environmental conditions such as pH, temperature, and the presence of nucleophiles or catalysts. While specific degradation studies on this compound are not extensively documented in publicly available literature, its degradation pathways can be inferred from the known reactivity of its constituent functional groups: the α-keto ester and the alkyl chloride.

Hydrolysis: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the ester carbonyl, leading to the formation of the corresponding carboxylate salt and ethanol. The presence of the α-keto group can influence the rate of hydrolysis.

Degradation of the α-Keto Group: The ketone carbonyl can undergo various reactions that may be considered degradation pathways. In the presence of strong reducing agents, it can be reduced to a secondary alcohol. Under certain conditions, α-keto acids are known to undergo decarboxylation, particularly upon heating.

Reactions of the Alkyl Chloride: The terminal chloro group can be displaced by nucleophiles, leading to a variety of substitution products. The long alkyl chain makes it behave like a typical primary alkyl halide. It can also undergo elimination reactions in the presence of a strong, non-nucleophilic base to form an alkene. The rate and outcome of these reactions are dependent on the strength and concentration of the nucleophile/base, the solvent, and the temperature.

Potential Degradation Products: Based on these reactivities, potential degradation products of this compound could include:

8-chloro-2-oxooctanoic acid (from ester hydrolysis)

Ethyl 8-hydroxy-2-oxooctanoate (from reduction of the ketone)

Products of nucleophilic substitution at the C-8 position (e.g., alcohols, ethers, amines)

Ethyl 2-oxooct-7-enoate (from elimination of HCl)

The table below summarizes the potential degradation pathways under different conditions.

| Condition | Functional Group Involved | Primary Degradation Pathway | Potential Products |

| Acidic (aq.) | Ester | Hydrolysis | 8-chloro-2-oxooctanoic acid, Ethanol |

| Basic (aq.) | Ester | Saponification | 8-chloro-2-oxooctanoate salt, Ethanol |

| Reducing | Ketone | Reduction | Ethyl 8-chloro-2-hydroxyoctanoate |

| Strong, non-nucleophilic base | Alkyl Chloride | Elimination (E2) | Ethyl 2-oxooct-7-enoate |

| Nucleophilic | Alkyl Chloride | Substitution (SN2) | Ethyl 8-substituted-2-oxooctanoates |

Stereochemical Outcomes of Reactions

The stereochemical outcomes of reactions involving this compound are primarily centered around the reactivity of the α-keto ester functionality, as the terminal alkyl chloride is at a prochiral center. Reactions at the C2-carbonyl and the adjacent C3-methylene group can lead to the formation of new stereocenters.

Reactions at the α-Keto Group: The reduction of the C2-ketone or the addition of a nucleophile can generate a new stereocenter at C2. The stereoselectivity of such reactions is influenced by several factors:

Steric Hindrance: The approach of the reagent to the carbonyl carbon can be directed by the steric bulk of the existing parts of the molecule and the reagent itself.

Chelation Control: In reactions involving metal-based reagents, the Lewis acidic metal can coordinate with both the keto and ester carbonyl oxygens, creating a rigid cyclic intermediate. This chelation can lock the conformation of the molecule and direct the incoming nucleophile to attack from the less hindered face, leading to a high degree of diastereoselectivity.

Felkin-Anh Model: For non-chelating conditions, the stereochemical outcome of nucleophilic addition to the α-keto group can often be predicted by the Felkin-Anh model, which considers the steric interactions in the transition state.

Reactions at the α-Carbon (C3): The methylene (B1212753) protons at the C3 position are acidic and can be removed by a base to form an enolate. The subsequent reaction of this planar enolate with an electrophile can generate a new stereocenter at C3. The stereochemical control of this process depends on:

Enolate Geometry: The formation of either the (E)- or (Z)-enolate can influence the facial selectivity of the subsequent electrophilic attack.

Chiral Auxiliaries: The use of a chiral auxiliary attached to the ester group can create a chiral environment that directs the approach of the electrophile, leading to an enantioselective transformation.

The table below outlines potential reactions and the factors influencing their stereochemical outcomes.

| Reaction | Stereocenter Formed | Key Influencing Factors | Potential Outcome |

| Reduction of C2-ketone | C2 | Steric hindrance of reagent, Chelation with metal hydrides | Diastereomeric alcohols |

| Grignard addition to C2-ketone | C2 | Chelation with Mg, Steric bulk of Grignard reagent | Diastereomeric tertiary alcohols |

| Alkylation of C3-enolate | C3 | Enolate geometry, Chiral auxiliary on ester | Diastereomeric/enantiomeric products |

It is important to note that achieving high stereoselectivity often requires careful selection of reagents, catalysts, and reaction conditions. While the general principles of stereocontrol are well-established for α-keto esters, the specific stereochemical outcomes for reactions of this compound would need to be determined experimentally.

Advanced Analytical Characterization and Quantification of Ethyl 8 Chloro 2 Oxooctanoate

Spectroscopic Analysis for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques)

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of Ethyl 8-chloro-2-oxooctanoate is predicted to show distinct signals corresponding to the different types of protons in the molecule. The ethyl group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The protons on the carbon chain would appear as multiplets, with their chemical shifts influenced by the adjacent chloro and oxo functional groups. Protons closer to the electron-withdrawing groups, such as the methylene group adjacent to the ketone (at C3) and the methylene group adjacent to the chlorine (at C8), would be shifted further downfield.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the structure. The spectrum would clearly show signals for the two carbonyl carbons (the ketone at C2 and the ester at C1), the carbon bearing the chlorine atom (C8), and the various methylene carbons of the alkyl chain, along with the two carbons of the ethyl ester group. The chemical shifts of these carbons are highly indicative of their chemical environment.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to piece together the entire proton network of the aliphatic chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

While specific, experimentally-derived spectral data for this compound (CAS 717919-91-0) is not widely available in public literature, the analysis of related structures provides a strong basis for the expected spectral features.

Mass Spectrometry Techniques (GC-MS, LC-MS, high-resolution MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

GC-MS and LC-MS: When coupled with chromatography, mass spectrometry allows for the analysis of complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile compounds like this compound. chemicalbook.comresearchgate.net The electron ionization (EI) mass spectrum would show a molecular ion peak (M+), and the fragmentation pattern would likely involve the loss of the ethoxy group, the chlorine atom, and cleavage at the keto group, providing key structural clues. Liquid Chromatography-Mass Spectrometry (LC-MS) offers a softer ionization method, which is useful for obtaining a strong molecular ion signal, especially for less stable molecules.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. For this compound (C₁₀H₁₇ClO₃), the exact mass would be calculated and compared to the experimental value to confirm its composition.

Table 1: Predicted Mass Spectrometry Data for this compound

| Technique | Expected Information | Details |

|---|---|---|

| GC-MS (EI) | Molecular Ion (M+), Fragmentation Pattern | Provides fingerprint for structural confirmation and identification in a mixture. |

| LC-MS (ESI/APCI) | Protonated Molecule [M+H]⁺ | Softer ionization, often preserving the molecular ion for clear molecular weight determination. |

| HRMS | Exact Mass | Confirms the elemental formula (C₁₀H₁₇ClO₃). |

Vibrational Spectroscopy (Infrared Spectroscopy: FTIR, Near IR)

Vibrational spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

FTIR Spectroscopy: The Fourier-Transform Infrared (FTIR) spectrum of this compound would be characterized by strong absorption bands for the two carbonyl groups. The ester carbonyl (C=O) stretch typically appears around 1735-1750 cm⁻¹, while the ketone carbonyl stretch is usually found at a slightly lower wavenumber, around 1715 cm⁻¹. The C-Cl stretch would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. Additionally, C-H stretching and bending vibrations for the alkyl chain would be prominent.

Near IR (NIR) Spectroscopy: Near-infrared spectroscopy can also be used for the analysis of organic compounds, often for quantitative purposes in process monitoring. It relies on overtone and combination bands of the fundamental vibrations seen in the mid-infrared region.

Chromatographic Methodologies for Purity and Isomeric Analysis

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for resolving different isomers.

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS)

Gas chromatography is a primary technique for assessing the purity of volatile compounds like this compound. laboratuvar.com A suitable capillary column (e.g., a non-polar or medium-polarity stationary phase) would be used to separate the compound from any volatile impurities. The retention time of the compound is a characteristic property under specific GC conditions. When coupled with a Flame Ionization Detector (FID), GC can provide quantitative information on the purity of the sample. As mentioned, GC-MS combines the separation power of GC with the identification capabilities of MS, making it a powerful tool for both qualitative and quantitative analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) (e.g., chiral HPLC for enantiomeric purity)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds.

Reversed-Phase HPLC: For purity analysis, a reversed-phase HPLC method would typically be developed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection would likely be performed using a UV detector, as the keto-ester functionality provides a chromophore. A significant challenge in the HPLC analysis of β-keto esters is the potential for keto-enol tautomerism, which can lead to poor peak shapes or split peaks. chromforum.org Method development may involve adjusting the mobile phase pH or temperature to favor one tautomeric form or to accelerate the interconversion between them.

Chiral HPLC: Since the carbon at the 2-position is a stereocenter if the molecule were to undergo substitution, or if a chiral reducing agent were used, the potential for enantiomers exists in related synthetic pathways. While this compound itself is not chiral, derivatives of it could be. In such cases, chiral HPLC would be necessary to separate and quantify the enantiomers. This would involve using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Table 2: Chromatographic Methods for this compound Analysis

| Method | Purpose | Key Considerations |

|---|---|---|

| GC-FID | Purity assessment, quantification | Volatility of compound, choice of column and temperature program. |

| GC-MS | Impurity identification, structural confirmation | Combines separation with mass analysis for definitive identification. |

| RP-HPLC-UV | Purity determination, quantification | Keto-enol tautomerism can affect peak shape; mobile phase optimization is crucial. chromforum.org |

| Chiral HPLC | Enantiomeric purity (for chiral derivatives) | Requires a chiral stationary phase to resolve enantiomers. |

X-ray Diffraction Analysis for Solid-State Structure and Conformation

For this compound, a comprehensive search of scientific literature and crystallographic databases did not yield any publicly available single-crystal X-ray diffraction data. Consequently, detailed experimental information regarding its solid-state structure, such as crystal system, space group, unit cell parameters, and specific intramolecular bond lengths and angles, remains uncharacterized and unreported in the reviewed sources.

The theoretical determination of its structure is possible through computational modeling; however, experimental validation through techniques like XRD is crucial for definitive structural elucidation. The absence of such data highlights an area for future research to fully characterize the solid-state properties of this compound.

Elemental Composition Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, chlorine, etc.) present in a compound. This is a crucial step in verifying the empirical and molecular formula of a newly synthesized or isolated compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed molecular formula.

The molecular formula for this compound is C₁₀H₁₇ClO₃. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. The total molecular weight of the compound is approximately 220.69 g/mol .

A comparison of theoretical and hypothetical experimental values is presented in the table below. Please note that the "Experimental Value (%)" column is for illustrative purposes, as no specific experimental data was found in the reviewed literature. In a laboratory setting, these values would be obtained from an elemental analyzer instrument.

| Element | Atomic Mass (u) | Molar Mass ( g/mol ) | Theoretical Value (%) |

| Carbon (C) | 12.011 | 120.11 | 54.41 |

| Hydrogen (H) | 1.008 | 17.136 | 7.76 |

| Chlorine (Cl) | 35.453 | 35.453 | 16.06 |

| Oxygen (O) | 15.999 | 47.997 | 21.75 |

| Total | 220.696 | 100.00 |

Computational and Theoretical Investigations of Ethyl 8 Chloro 2 Oxooctanoate

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic structure and reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. youtube.com These methods solve approximations of the Schrödinger equation to determine a molecule's electron density, from which various properties can be derived. youtube.com For ethyl 8-chloro-2-oxooctanoate, DFT could be employed to elucidate its fundamental chemical characteristics.

Detailed Research Findings:

DFT studies on similar molecules, such as other β-keto esters and haloalkanes, have been used to analyze reactivity and reaction mechanisms. researchgate.netresearchgate.net For instance, DFT has been used to study the reactivity of trivalent phosphorus derivatives towards polyhaloalkanes, successfully predicting the nucleophilic and electrophilic behaviors of the reactants. researchgate.net Similar approaches could be applied to this compound to understand its interactions with other chemical species.

A DFT analysis of this compound would likely focus on:

Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Electrostatic Potential Mapping: This visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this would highlight the reactive sites, such as the carbonyl carbons and the chlorine-bearing carbon.

Reactivity Descriptors: Calculation of global reactivity descriptors like chemical hardness, softness, and electrophilicity index would provide a quantitative measure of the molecule's reactivity. researchgate.net

The following table includes some computed properties for this compound available from public databases. nih.gov

| Property | Value | Source |

| Molecular Formula | C10H17ClO3 | PubChem nih.gov |

| Molecular Weight | 220.69 g/mol | PubChem nih.gov |

| XLogP3 | 2.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 8 | PubChem nih.gov |

Molecular Modeling and Dynamics Simulations (e.g., enzyme-substrate interactions with analogous keto esters)

Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. nih.govrsc.org These methods are particularly valuable for understanding how a molecule like this compound might interact with biological macromolecules, such as enzymes.

Detailed Research Findings:

Research on analogous keto esters has demonstrated the utility of MD simulations in understanding enzyme-substrate interactions. For example, MD simulations have been used to study the binding of β-keto esters to quorum-sensing proteins in bacteria, revealing the stability of the ligand-protein complex and the specific interactions (hydrogen bonds, hydrophobic interactions) that govern binding. researchgate.netmdpi.com Similarly, MD simulations have elucidated the enantioselective mechanism of certain esterases in metabolizing chiral esters. mdpi.com

For this compound, MD simulations could be used to:

Docking Studies: Predict the preferred binding orientation of the molecule within the active site of a target enzyme.

Binding Free Energy Calculations: Estimate the strength of the interaction between the molecule and an enzyme, which is crucial for predicting its potential as an enzyme inhibitor or substrate.

Conformational Analysis: Explore the different shapes (conformations) the molecule can adopt and how these conformations influence its biological activity.

Solvent Effects: Simulate the behavior of the molecule in an aqueous environment to understand its solubility and stability.

A hypothetical MD simulation of this compound with a target enzyme could yield data like that presented in the following table:

| Interaction Type | Interacting Residues in Enzyme | Stability over Simulation Time |

| Hydrogen Bonds | Asp124, Ser150 | High |

| Hydrophobic Interactions | Leu88, Val120, Ile152 | Moderate |

| Halogen Bond | Tyr198 | High |

Prediction of Spectroscopic Parameters

Computational chemistry can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure and understand its electronic properties.

Detailed Research Findings:

For a molecule like this compound, computational methods can predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule's chemical bonds, a theoretical IR spectrum can be generated. This would show characteristic peaks for the C=O (keto and ester) and C-Cl bonds, which can be compared to experimental FTIR data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms in the molecule. This information is invaluable for interpreting experimental NMR spectra and confirming the compound's structural assignment.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of UV-visible light. This can help to understand the molecule's chromophores.

The following table illustrates the type of data that could be generated from a computational prediction of the ¹³C NMR spectrum for this compound.

| Carbon Atom Position | Predicted Chemical Shift (ppm) |

| C1 (Ester C=O) | 172.5 |

| C2 (Keto C=O) | 201.0 |

| C8 (C-Cl) | 45.2 |

| Ethyl CH2 | 61.8 |

| Ethyl CH3 | 14.1 |

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, including the identification of transition states and intermediates. chemguide.co.uk

Detailed Research Findings:

For this compound, which contains a reactive acyl chloride group and a keto group, computational studies could investigate various potential reactions. For example, DFT studies have been instrumental in understanding the mechanism of iron-catalyzed cross-coupling reactions of haloalkanes. nih.govnih.govacs.org These studies have detailed the catalytic cycle, including steps like C-Cl bond activation and reductive elimination, and have explained the reaction's selectivity. nih.govnih.govacs.org

A computational study of a reaction involving this compound, such as its hydrolysis or reaction with a nucleophile, could provide:

Reaction Energy Profiles: A plot of the energy of the system as the reaction progresses, showing the activation energies for each step and the energies of any intermediates.

Transition State Geometries: The high-energy structures that exist at the peak of the energy barriers between reactants, intermediates, and products.

Kinetic and Thermodynamic Data: Calculation of reaction rates and equilibrium constants, providing a deeper understanding of the reaction's feasibility and outcome.

Applications of Ethyl 8 Chloro 2 Oxooctanoate and Its Structural Analogues in Advanced Organic Synthesis

Utilization as a Building Block for Functionalized Aliphatic Chains

The presence of multiple reactive sites within chloro-oxo esters makes them ideal starting materials for the construction of functionalized aliphatic chains. ontosight.ai These chains are integral components of many larger, more complex molecules. The chloro group can be displaced by a variety of nucleophiles, while the ketone and ester groups can undergo a wide array of reactions, such as reductions, additions, and cyclizations. This allows for the systematic and controlled introduction of different functional groups along the carbon chain, leading to the synthesis of diverse and complex structures. These functionalized aliphatic chains are key components in the synthesis of various organic molecules. bldpharm.com

Intermediacy in the Synthesis of Specific Organic Molecules (e.g., α-lipoic acid precursors from 8-chloro-6-oxooctanoate)

A significant application of chloro-oxo esters is their role as intermediates in the synthesis of important organic molecules, most notably α-lipoic acid. pharmaffiliates.comuctm.edu Ethyl 8-chloro-6-oxooctanoate, a structural analogue of ethyl 8-chloro-2-oxooctanoate, is a key precursor in the industrial production of α-lipoic acid. uctm.edugoogle.com The synthesis involves the reduction of the keto group to a hydroxyl group, followed by the displacement of the chlorine atom and subsequent reactions to form the characteristic dithiolane ring of α-lipoic acid. uctm.edunewdrugapprovals.org

The general synthetic route often starts with the conversion of monomethyl or monoethyl adipate (B1204190) into its corresponding acid chloride. uctm.edu This is then reacted with ethylene (B1197577) and anhydrous aluminum chloride to produce 8-chloro-6-ketooctanoate. uctm.edu The resulting ester is then reduced to 8-chloro-6-hydroxyoctanoate. uctm.edu Finally, the chlorine atoms are substituted with sulfur atoms using sodium disulfide, and the ester is hydrolyzed to yield α-lipoic acid. uctm.edu

Enzymatic reactions have also been developed for the stereoselective synthesis of (R)-α-lipoic acid, a specific enantiomer with important pharmaceutical applications. google.com For instance, lipase-catalyzed transacylation can be used to resolve ethyl 8-chloro-6-hydroxy octanoate, yielding important chiral precursors for the synthesis of R-ALA. rsc.org

Research on Agrochemical and Fine Chemical Intermediates

The reactivity of chloro-oxo esters makes them valuable intermediates in the synthesis of agrochemicals and other fine chemicals. ontosight.ai Their ability to introduce functionalized aliphatic chains is crucial for creating the complex molecular architectures often found in modern pesticides and herbicides. The specific functionalities that can be introduced allow for the fine-tuning of the biological activity and physical properties of the final products. ontosight.ai

Role in Impurity Profiling and Method Development for Drug Substances

In the pharmaceutical industry, ensuring the purity of drug substances is of paramount importance. This compound and related compounds can be used in impurity profiling and the development of analytical methods. veeprho.com By synthesizing potential impurities and degradation products, their chromatographic and spectroscopic properties can be characterized. This information is essential for developing robust analytical methods to detect and quantify these impurities in the final drug product, ensuring its safety and efficacy.

The development of sensitive analytical methods, often using techniques like gas chromatography-mass spectrometry (GC-MS), is crucial for detecting potential genotoxic impurities (GTIs) at very low levels. nih.govnih.gov The analytical Quality by Design (QbD) approach is increasingly being used to develop robust and reliable methods for this purpose. nih.govresearchgate.net

Development of Novel Reagents and Catalysts Using Chloro-Oxo Esters

The unique chemical properties of chloro-oxo esters also lend themselves to the development of novel reagents and catalysts. The presence of both an electrophilic chlorine atom and carbonyl groups allows for the design of specialized molecules that can facilitate specific chemical transformations. For instance, chiral catalysts derived from functionalized esters can be used to promote enantioselective reactions, which are critical in the synthesis of single-enantiomer drugs. nih.gov

Research into the catalytic applications of related compounds, such as N-heterocyclic carbenes (NHCs) in transesterification reactions involving various esters, highlights the ongoing exploration of ester-containing molecules in catalysis. acs.org Furthermore, the development of new synthetic methods, like the cross-coupling of chloroformates with organocopper reagents, expands the toolkit available to organic chemists for creating complex ester-containing molecules. researchgate.net

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Ethyl 8-chloro-2-oxooctanoate, and how can its purity be verified?

- Methodological Answer : Synthesis typically involves esterification of 8-chloro-2-oxooctanoic acid with ethanol under acidic catalysis. Key steps include refluxing at controlled temperatures (e.g., 60–80°C) and monitoring reaction progress via thin-layer chromatography (TLC). Post-synthesis, purity is assessed using high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FT-IR) to validate the ester carbonyl (C=O) and chloroalkane (C-Cl) functional groups .

Q. How should this compound be stored to prevent degradation, and what are the indicators of instability?

- Methodological Answer : Store in airtight, amber glass containers at –20°C under inert gas (e.g., argon) to minimize hydrolysis and oxidation. Stability tests involve periodic analysis via gas chromatography-mass spectrometry (GC-MS) to detect degradation products like 8-chloro-2-oxooctanoic acid. Discoloration (yellowing) or precipitation in the solution indicates decomposition. Accelerated stability studies under varying pH (4–9) and temperature (25–50°C) can model shelf-life .

Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is optimal for quantification. Calibration curves using standards (0.1–10 mM) ensure linearity (R² ≥ 0.99). For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode enhances sensitivity. Validate methods using spike-recovery experiments (85–115% recovery) and inter-day precision tests (RSD < 5%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent polarity or tautomeric equilibria. Use deuterated solvents (CDCl₃ vs. DMSO-d₶) to assess solvent effects. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict chemical shifts and identify dominant tautomers. Cross-validate with 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .

Q. What computational strategies are recommended for modeling the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Employ molecular dynamics (MD) simulations to study solvent effects on reaction pathways. Quantum mechanical calculations (e.g., M06-2X/cc-pVTZ) can map potential energy surfaces and transition states. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate models. Solvent-accessible surface area (SASA) analysis predicts steric hindrance at the chloro-substituted carbon .

Q. How can degradation pathways of this compound under physiological conditions be systematically investigated?

- Methodological Answer : Simulate physiological conditions (pH 7.4, 37°C) in phosphate-buffered saline (PBS) and monitor degradation via LC-MS. Identify intermediates using collision-induced dissociation (CID) MS/MS. Isotopic labeling (e.g., ¹⁸O-water) can trace hydrolysis mechanisms. Compare degradation rates with structurally analogous esters (e.g., ethyl 4-chloroacetoacetate) to assess electronic/steric effects .

Q. What statistical approaches are appropriate for analyzing dose-response data in studies involving this compound as a metabolic inhibitor?

- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values. Assess goodness-of-fit via Akaike information criterion (AIC) or Bayesian information criterion (BIC). For multi-variable assays (e.g., enzyme inhibition vs. cytotoxicity), apply multivariate ANOVA (MANOVA) to distinguish specific vs. nonspecific effects. Bootstrap resampling (n = 1000 iterations) quantifies uncertainty in parameter estimates .

Data Presentation Guidelines

- Raw Data : Include chromatograms, NMR spectra, and kinetic plots as supplementary files. Label axes with units (e.g., "Time (min)", "Intensity (mAU)") and annotate peaks with retention times or δ values .

- Tables : Report yields, purity, and spectroscopic data (e.g., ¹H NMR δ 4.12 ppm, q, J = 7.1 Hz for ethyl ester protons) in standardized formats. Use footnotes to explain outliers .

- Ethical Compliance : Disclose conflicts of interest and adhere to institutional safety protocols for handling chlorinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.